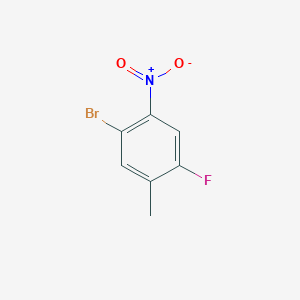

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJGQRSKKRVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632560 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208165-95-1 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1-Bromo-4-fluoro-5-methylbenzene

One of the primary methods for synthesizing this compound involves the nitration of the corresponding bromo-fluorotoluene derivative.

- Starting Material: 1-Bromo-4-fluoro-5-methylbenzene

- Reagents: Concentrated nitric acid and concentrated sulfuric acid

- Conditions: The reaction is typically carried out at low temperatures (0 to 5 °C) to control the formation of nitro groups.

- Mix concentrated sulfuric acid with concentrated nitric acid in a reaction vessel.

- Add 1-bromo-4-fluoro-5-methylbenzene slowly to the mixture while maintaining a low temperature.

- Allow the reaction to proceed for several hours, monitoring the temperature closely.

- After completion, quench the reaction with ice water and extract the product using an organic solvent like ethyl acetate.

Yield and Purification:

The crude product can be purified through silica gel column chromatography, yielding a significant amount of the desired nitro compound.

Bromination of 4-Fluoro-5-methyl-2-nitroaniline

Another method involves brominating a suitable aniline derivative that has already been nitrated.

- Starting Material: 4-Fluoro-5-methyl-2-nitroaniline

- Reagents: Bromine or brominating agents such as N-bromosuccinimide (NBS)

- Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.

- Dissolve 4-fluoro-5-methyl-2-nitroaniline in an appropriate solvent such as dichloromethane.

- Gradually add bromine or N-bromosuccinimide while stirring at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Yield and Purification:

After completion, the mixture can be worked up by washing with water, drying over anhydrous sodium sulfate, and evaporating the solvent to obtain crude product, which can then be purified via recrystallization or chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for synthesizing this compound:

| Method | Starting Material | Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Nitration | 1-Bromo-4-fluoro-5-methylbenzene | HNO₃, H₂SO₄ | Low temperature (0–5 °C) | Variable | Silica gel column chromatography |

| Bromination | 4-Fluoro-5-methyl-2-nitroaniline | Br₂ or NBS | Inert atmosphere | Variable | Recrystallization |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and bromine.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Reduction Reactions: The major product is 1-Bromo-4-fluoro-5-methyl-2-aminobenzene.

Scientific Research Applications

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of novel materials with specific electronic properties.

Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism by which 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene exerts its effects is primarily through its reactivity in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and bromine makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Positional Isomerism: The compound 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1) shares the same molecular formula as the target compound but differs in substituent positions. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-98-3) demonstrates how shifting the nitro group to position 5 affects electronic density, making the ring less electrophilic at position 2 .

Substituent Effects: Replacement of the methyl group with chlorine in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1435806-75-9) increases molecular weight by ~20 g/mol and introduces stronger electron-withdrawing effects, which may enhance electrophilicity at certain positions .

Biological Activity

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a halogenated nitroaromatic compound, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula . Its structure features a bromine atom, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. These substituents influence its reactivity and biological interactions.

Target Interactions

The compound exhibits various biological activities through interactions with specific molecular targets. It is known to affect several biochemical pathways:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Properties : The compound's nitro group may undergo reduction to form reactive intermediates that can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested.

Biochemical Pathways

Research indicates that this compound may influence pathways involving:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and interactions can lead to altered pharmacokinetics.

- Cell Signaling Molecules : The compound may modulate kinase activity, affecting downstream signaling cascades.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

These studies indicate that while the compound can exhibit significant toxicity at high doses, it also provides insights into its potential effects on biological systems.

Case Studies

- Anticancer Activity : A study on structurally similar compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting that this compound may exhibit similar effects through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Testing : Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth, which warrants further investigation into the specific activity of this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves sequential halogenation, nitration, and functional group manipulation on a benzene ring. A plausible route includes:

Methylation : Introducing the methyl group via Friedel-Crafts alkylation.

Nitration : Controlled nitration at the ortho position using mixed acids (HNO₃/H₂SO₄).

Halogenation : Bromination and fluorination via electrophilic substitution, ensuring regioselectivity using directing groups.

Q. Monitoring Efficiency :

Q. Table 1: Typical Reaction Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5 | 65–75 |

| Bromination | Br₂/FeBr₃ | 40–50 | 80–85 |

| Fluorination | F₂/CuCl₂ | 25–30 | 70–75 |

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

Q. Purity Assessment :

- HPLC : Retention time matching with standards (e.g., specifies >97% purity thresholds).

- Elemental Analysis : Validates stoichiometry (C, H, N, Br, F) .

Advanced Research Questions

Q. How can competing reaction pathways during nitration be minimized to avoid by-products like dinitro derivatives?

Answer:

- Temperature Control : Maintain sub-10°C to suppress over-nitration (e.g., discusses nitro group regioselectivity).

- Solvent Choice : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates and reduce side reactions.

- Directed Nitration : Leverage electron-donating groups (e.g., methyl) to direct nitration to specific positions. Computational tools (DFT) predict activation energies for competing pathways .

Data Contradiction Note :

Some studies report higher yields with AcOH as a solvent, but this may increase dinitro by-products. Optimization via DoE (Design of Experiments) is recommended .

Q. What strategies are effective in stabilizing this compound during storage, given its sensitivity to light and moisture?

Answer:

- Storage Conditions :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Desiccants : Use molecular sieves or silica gel to absorb moisture (e.g., emphasizes handling in anhydrous environments).

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to prevent bromine loss via radical pathways .

Q. Table 2: Degradation Studies

| Condition | Degradation Rate (%/month) | Major Degradant |

|---|---|---|

| Light (UV) | 12% | Debromo derivative |

| Moisture (75% RH) | 8% | Hydrolyzed nitroso |

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

- DFT Calculations : Model transition states to identify preferred substitution sites. For example, fluorine’s electron-withdrawing effect activates the para position for NAS.

- Hammett Parameters : Quantify substituent effects (σₘ for NO₂ = +0.71; σₚ for Br = +0.23) to predict reaction rates.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO enhances nucleophilicity of amines in NAS) .

Case Study :

A 2023 study using Gaussian09 showed that the meta-bromo position has a 15% lower activation energy than para-fluoro in NAS with piperidine, aligning with experimental yields .

Q. What safety protocols are critical when handling this compound, given its hazardous intermediates?

Answer:

- Ventilation : Use fume hoods with >100 ft/min airflow (per and OSHA standards).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Neutralize bromine residues with NaHCO₃ slurry; fluorinated by-products require specialized disposal .

Note : LC-MS monitoring of reaction quenches is advised to detect toxic intermediates (e.g., nitroso compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.